3-(4-Methylphenyl)-3-buten-2-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
57132-22-6 |
|---|---|
Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
3-(4-methylphenyl)but-3-en-2-ol |
InChI |
InChI=1S/C11H14O/c1-8-4-6-11(7-5-8)9(2)10(3)12/h4-7,10,12H,2H2,1,3H3 |
InChI Key |
MGKKZONEWXOMKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C)C(C)O |
Origin of Product |
United States |
Mechanistic Investigations and Reaction Pathway Elucidation of 3 4 Methylphenyl 3 Buten 2 Ol
Gas-Phase Pyrolytic Transformations and Degradation Pathways
The thermal decomposition of allylic alcohols in the gas phase can proceed through various reaction channels, including elimination and pericyclic reactions. For aryl-substituted allylic alcohols like 3-(4-methylphenyl)-3-buten-2-ol, these high-temperature reactions are of both synthetic and mechanistic interest.
Detailed Elucidation of 1,2-Elimination Processes
Under flash vacuum pyrolysis (FVP) conditions, 4-aryl-3-buten-2-ols, a class of compounds that includes this compound, have been shown to undergo dehydration. nih.gov This process is a classic example of a 1,2-elimination reaction, where a molecule of water is expelled to form a more unsaturated system.
The proposed mechanism for the pyrolysis of 4-aryl-3-buten-2-ols involves the elimination of the hydroxyl group and a hydrogen atom from the adjacent carbon, leading to the formation of the corresponding 1-aryl-1,3-butadiene. nih.gov In the case of this compound, this would result in the formation of 1-(4-methylphenyl)-1,3-butadiene. The reaction is believed to proceed through a concerted or stepwise mechanism, potentially involving a four-membered cyclic transition state for the syn-elimination or a carbocationic intermediate in a more polar, stepwise process. The driving force for this reaction is the formation of a stable conjugated diene system and a small, stable molecule (water).
Table 1: Pyrolytic 1,2-Elimination of 4-Aryl-3-buten-2-ols
| Starting Material | Major Product | Reaction Type |
|---|---|---|
| 4-Aryl-3-buten-2-ol | 1-Aryl-1,3-butadiene | 1,2-Elimination (Dehydration) |
| This compound | 1-(4-Methylphenyl)-1,3-butadiene | 1,2-Elimination (Dehydration) |
Mechanistic Analysis of Retro-Ene Reactions
The ene reaction is a pericyclic reaction involving the transfer of an allylic hydrogen from an "ene" component to an "enophile". wikipedia.org The reverse process, the retro-ene reaction, is thermally allowed and often occurs at high temperatures, leading to the fragmentation of the molecule. wikipedia.orgorganic-chemistry.org
For an allylic alcohol like this compound, a retro-ene reaction pathway is a plausible thermal degradation route. This would involve a six-membered cyclic transition state, leading to the cleavage of the C-C and C-O bonds. The expected products would be a carbonyl compound and an alkene. Specifically, for this compound, the retro-ene reaction could yield 4-methylstyrene (B72717) and acetaldehyde (B116499). This pathway competes with the 1,2-elimination reaction, and the predominant pathway is often dependent on the specific substrate structure and reaction conditions.
Intramolecular Rearrangements and Atom Migration Studies
Intramolecular rearrangements are fundamental processes in organic chemistry, and allylic systems are particularly prone to such transformations due to the mobility of the double bond and the potential for delocalized cationic intermediates.
Exploration of Allylic Rearrangement Mechanisms
Allylic rearrangements, or allylic shifts, involve the migration of a double bond in an allylic compound. wikipedia.orglscollege.ac.in This can occur through various mechanisms, including nucleophilic substitution (S_N1' or S_N2') or acid-catalyzed rearrangements. wikipedia.orgspcmc.ac.in In the context of this compound, an acid-catalyzed allylic rearrangement is a highly probable transformation.
Protonation of the hydroxyl group by an acid catalyst would lead to the formation of a good leaving group (water) and subsequent departure would generate a resonance-stabilized allylic carbocation. This cation has two resonance structures, with the positive charge delocalized over two carbon atoms. Nucleophilic attack by water at either of these electrophilic centers would lead to a mixture of isomeric allylic alcohols. lscollege.ac.in For this compound, this rearrangement would lead to the formation of 1-(4-methylphenyl)-2-buten-1-ol. Studies on the isomerization of the closely related 4-phenyl-3-buten-2-ol (B3023580) have demonstrated the feasibility of such rearrangements. researchgate.netrit.edu The equilibrium between the two isomers is influenced by their relative thermodynamic stabilities.
Table 2: Allylic Rearrangement of this compound
| Reactant | Intermediate | Product |
|---|---|---|
| This compound | Resonance-stabilized allylic carbocation | 1-(4-Methylphenyl)-2-buten-1-ol |
Investigation of Methyl Group Migration in Cationic Intermediates
The formation of carbocationic intermediates during reactions of this compound opens up the possibility of other rearrangements, such as 1,2-hydride or 1,2-alkyl shifts, to form more stable carbocations. While hydride shifts are common, the migration of a methyl group is also possible, particularly if it leads to a significant increase in the stability of the cation.
Biotransformation Mechanisms and Enzymatic Reaction Pathways
The metabolic fate of xenobiotics, including compounds like this compound, is of significant interest in toxicology and drug metabolism. The biotransformation of this compound is likely to involve enzymatic processes that modify its structure to facilitate excretion.
Studies on the in vivo metabolism of the closely related compound, trans-4-phenyl-3-buten-2-one, in rats and dogs have shown that it undergoes both carbonyl and double bond reduction. nih.gov The carbonyl reduction product is trans-4-phenyl-3-buten-2-ol, indicating that allylic alcohols of this type can be formed metabolically. nih.gov The primary metabolic route for trans-4-phenyl-3-buten-2-one was found to be the reduction of the carbon-carbon double bond. nih.gov
Furthermore, the metabolism of trans-4-phenyl-3-buten-2-one by rat liver microsomes has been investigated, revealing that it can be oxidized by cytochrome P450 (CYP) enzymes, particularly from the CYP1A and CYP2C families. psu.edu This suggests that this compound could also be a substrate for these enzymes, potentially leading to hydroxylation of the aromatic ring or other oxidative transformations.
Enzymatic reductions of related α,β-unsaturated ketones have been achieved using ene-reductases and alcohol dehydrogenases. polimi.it For instance, the enzymatic reduction of 4-phenyl-3-butyn-2-one (B156156) to the corresponding (S)-4-phenyl-3-butyn-2-ol has been demonstrated using a secondary alcohol dehydrogenase from Thermoanaerobacter ethanolicus. researchgate.net These findings highlight the potential for stereoselective biotransformations of this compound or its precursor ketone by microbial or mammalian enzymes.
Table 3: Potential Biotransformation Pathways
| Precursor/Substrate | Enzyme(s) | Transformation | Product |
|---|---|---|---|
| 3-(4-Methylphenyl)-3-buten-2-one | Carbonyl Reductase / Alcohol Dehydrogenase | Carbonyl Reduction | This compound |
| This compound | Cytochrome P450 (e.g., CYP1A, CYP2C) | Oxidation (e.g., Aromatic Hydroxylation) | Hydroxylated metabolites |
| This compound | Dehydrogenase | Oxidation | 3-(4-Methylphenyl)-3-buten-2-one |
Stereochemical Course and Enzymatic Active Site Interactions in Reductions
The formation of this compound often proceeds via the reduction of its corresponding α,β-unsaturated ketone, 4-(4-methylphenyl)-3-buten-2-one. The stereochemical outcome of this reduction is of significant interest, as it determines the chirality of the resulting alcohol. In biological systems, this transformation is typically catalyzed by oxidoreductases, which exhibit high degrees of stereoselectivity.
The enzymatic reduction of α,β-unsaturated ketones generally follows a well-defined stereochemical course. The enzyme's active site is shaped to bind the substrate in a specific orientation relative to a cofactor, commonly NADH or NADPH. This precise positioning dictates which face of the carbonyl group is exposed to the hydride transfer from the cofactor, thus determining the absolute configuration of the resulting secondary alcohol.
While direct enzymatic studies on 4-(4-methylphenyl)-3-buten-2-one are not extensively documented in the readily available literature, valuable insights can be drawn from the metabolism of the closely related compound, trans-4-phenyl-3-buten-2-one. In vivo studies in rats and dogs have shown that the primary metabolic pathway is the reduction of the carbon-carbon double bond to yield 4-phenyl-2-butanone. However, the carbonyl-reduced product, trans-4-phenyl-3-buten-2-ol, is also formed as a minor metabolite. nih.gov This indicates that enzymes capable of reducing the carbonyl group of this class of compounds are present in these biological systems.
The stereochemical course of such enzymatic reductions can be influenced by the specific enzymes involved. For instance, some oxidoreductases deliver the hydride to the re-face of the carbonyl, leading to the (S)-enantiomer, while others deliver it to the si-face, yielding the (R)-enantiomer. The specific enantiomer of this compound produced would depend on the facial selectivity of the responsible enzyme.
The interactions within the enzymatic active site are crucial for this selectivity. Key amino acid residues can play several roles, including:
Substrate Binding: Hydrophobic pockets can accommodate the phenyl and methyl groups, while hydrogen bonding interactions can position the carbonyl group.
Polarization of the Carbonyl Group: Acidic residues, such as tyrosine or histidine, can act as proton donors, polarizing the carbonyl bond and facilitating nucleophilic attack by the hydride.
The table below summarizes the metabolic products observed in the in vivo reduction of trans-4-phenyl-3-buten-2-one in rats.
| Metabolite | Relative Abundance |
| 4-Phenyl-2-butanone | Major Product |
| trans-4-Phenyl-3-buten-2-ol | Minor Product (3% of the major product's AUC) nih.gov |
Evidence for SN2′ Type Reaction Mechanisms in Biocatalysis
Beyond its formation, this compound, as an allylic alcohol, can undergo further transformations. One particularly interesting mechanistic pathway is the SN2′ (substitution nucleophilic bimolecular with allylic rearrangement) reaction. This mechanism is characteristic of allylic systems, especially when direct SN2 substitution at the carbon bearing the leaving group is sterically hindered.
In an SN2′ reaction, a nucleophile attacks the double bond at the γ-position relative to the leaving group, leading to a concerted displacement of the leaving group and a shift of the double bond. This results in a product where the nucleophile has added to the end of the original allyl system.
While direct evidence for an SN2′ mechanism in the biocatalysis of this compound is not prominently reported, the principles of this mechanism are well-established in both chemical and biochemical contexts. Biocatalytic allylic substitutions are known, and enzymes can be engineered or discovered that facilitate such transformations. These enzymatic reactions would proceed through an active site that binds the allylic substrate and the nucleophile in a precise orientation to favor the SN2′ pathway.
The kinetic resolution of racemic allylic alcohols can be achieved through enantioselective SN2′ reactions. In such a process, a chiral catalyst, which could be an enzyme or a synthetic complex, selectively reacts with one enantiomer of the allylic alcohol, leaving the other enantiomer unreacted and thus resolved. A study on the kinetic resolution of tertiary allylic alcohols utilized a chiral bisphosphoric acid/silver(I) salt co-catalyst system to effect an intramolecular SN2′ reaction, achieving high enantioselectivity. rsc.org This demonstrates the feasibility of highly selective SN2′ reactions.
The key features of a proposed biocatalytic SN2′ reaction involving this compound would include:
Enzyme Active Site: The enzyme would possess an active site capable of activating the hydroxyl group to act as a leaving group (e.g., through protonation or coordination to a metal cofactor).
Stereocontrolled Attack: The enzyme would direct the nucleophile to attack the γ-carbon from a specific face, controlling the stereochemistry of the newly formed chiral center.
Concerted Mechanism: The bond formation with the nucleophile and the bond breaking of the leaving group, coupled with the double bond shift, would occur in a single, concerted step.
Reaction Kinetics and Computational Rate Theory Studies
The study of reaction kinetics provides quantitative information about the rates of chemical transformations, while computational rate theory offers a molecular-level understanding of the factors governing these rates. For this compound, kinetic and computational studies could elucidate the energetics of its formation and subsequent reactions.
As previously mentioned, in vivo metabolic studies of the related trans-4-phenyl-3-buten-2-one in rats showed that the formation of the double-bond reduced product, 4-phenyl-2-butanone, is kinetically favored over the formation of the carbonyl-reduced product, trans-4-phenyl-3-buten-2-ol. nih.gov This suggests a lower activation barrier for the enzymatic reduction of the C=C double bond compared to the C=O group in this biological system.
Computational studies, often employing methods like Density Functional Theory (DFT), can be used to model the reaction pathways. For the enzymatic reduction of 4-(4-methylphenyl)-3-buten-2-one, computational models could be constructed to:
Map the Reaction Coordinate: Trace the energy profile of the reaction from substrate to product, identifying the transition state structure and its energy.
Analyze Active Site Interactions: Quantify the stabilizing effects of active site residues on the transition state.
Predict Stereoselectivity: Calculate the energy barriers for the formation of both (R)- and (S)-enantiomers to predict which is the favored product.
Similarly, for the potential SN2′ reaction of this compound, computational studies could compare the activation energies of the SN2′ pathway versus the direct SN2 pathway, providing a rationale for the observed or predicted regioselectivity. A combination of experimental kinetic studies and computational modeling has been successfully used to understand the kinetic resolution of allylic alcohols, where the theoretical models helped to elucidate the role of the catalyst and the origin of enantioselectivity. nih.gov
The following table presents a hypothetical comparison of kinetic parameters that could be investigated for the reactions involving this compound.
| Reaction | Kinetic Parameter | Significance |
| Enzymatic reduction of 4-(4-methylphenyl)-3-buten-2-one | kcat, KM | Efficiency and substrate affinity of the enzyme. |
| Biocatalytic SN2′ reaction of this compound | krel (SN2′ vs. SN2) | Regioselectivity of the nucleophilic attack. |
| Kinetic resolution of this compound | Selectivity factor (s) | The ratio of the rates of reaction for the two enantiomers, indicating the efficiency of the resolution. |
Stereochemical Control and Asymmetric Synthesis Strategies for 3 4 Methylphenyl 3 Buten 2 Ol
Diastereoselective Synthesis Approaches and their Mechanistic Basis
The diastereoselective synthesis of 3-(4-methylphenyl)-3-buten-2-ol, which involves controlling the relative configuration of newly formed stereocenters, can be approached through various methods, primarily involving the addition of nucleophiles to the corresponding α,β-unsaturated ketone, 3-(4-methylphenyl)-3-buten-2-one. The mechanistic underpinnings of these reactions are crucial for predicting and achieving the desired diastereoselectivity.
One common strategy involves the use of copper-catalyzed reactions. For instance, a tandem olefin migration and Prins cyclization process catalyzed by a copper(II) triflate–bisphosphine complex has been shown to produce substituted tetrahydropyrans with excellent diastereoselectivity. nih.gov While not directly applied to the synthesis of this compound, the mechanistic principles are relevant. The reaction likely proceeds through intermediates where the stereochemistry is directed by the catalyst and the substrate's conformation. nih.gov For example, the reaction of 5-methylhex-4-en-1-ol (B1625099) with various aldehydes in the presence of a copper(II) triflate–bisphosphine complex afforded the trans-substituted tetrahydropyran (B127337) as the major product in high yield and diastereoselectivity. nih.gov
Another approach is the diastereoselective allylation of N-tert-butanesulfinyl imines. This method has been successfully used in an undergraduate organic chemistry laboratory experiment to demonstrate the synthesis of either diastereomer of a homoallylic amine by simply changing the solvent system. walisongo.ac.id The stereochemical outcome is dictated by the chiral auxiliary, (R)-N-tert-butanesulfinyl imine, and the choice of solvent (THF or DMF) influences the transition state geometry, leading to the selective formation of one diastereomer over the other. walisongo.ac.id
The diastereoselective synthesis of polycyclic octahydroindolo[2,3-a]quinolizines has also been achieved with high diastereoselectivity. wikipedia.org While the substrate is more complex, the underlying principles of controlling the approach of a reagent to a molecule with existing stereocenters are broadly applicable.
A general mechanism for the diastereoselective synthesis of allylic alcohols involves the reaction of an aldehyde with a chiral reagent. For example, the use of a chiral copper(II)–bisphosphine complex can catalyze the olefin migration and subsequent Prins cyclization to yield substituted tetrahydropyrans with high diastereoselectivity. nih.gov The diastereoselectivity in these reactions is often influenced by the formation of a key intermediate or transition state that favors one geometry over others due to steric or electronic factors. nih.gov
| Reaction Type | Catalyst/Reagent | Substrate Example | Major Product Diastereomer | Diastereomeric Ratio (d.r.) | Reference |
| Olefin Migration/Prins Cyclization | Cu(OTf)₂–Bisphosphine | 5-Methylhex-4-en-1-ol and Benzaldehyde | trans-Tetrahydropyran | >20:1 | nih.gov |
| Diastereoselective Allylation | (R)-N-tert-Butanesulfinyl imine/Zn/Allyl Bromide | N-Sulfinylimine | (R,R)-Homoallylic Amine | Varies with solvent | walisongo.ac.id |
Enantioselective Methodologies for Chiral Alcohol Formation
Achieving high enantioselectivity in the synthesis of this compound requires the use of chiral catalysts or reagents that can differentiate between the two enantiotopic faces of the prochiral ketone precursor or resolve a racemic mixture of the alcohol.
Enzyme-Catalyzed Enantioselective Reductions and Deracemization
Enzymes, particularly oxidoreductases from microorganisms, are powerful tools for the enantioselective reduction of prochiral ketones to chiral alcohols. Baker's yeast (Saccharomyces cerevisiae) and various species of Candida are commonly employed for this purpose.
The reductive metabolism of trans-4-phenyl-3-buten-2-one, a compound structurally similar to the precursor of the target molecule, has been studied in rats and dogs. This study revealed that the primary metabolic pathway is the reduction of the carbon-carbon double bond, leading to 4-phenyl-2-butanone, while the carbonyl-reduced product, trans-4-phenyl-3-buten-2-ol, was a minor metabolite. uwindsor.ca This suggests that in vivo enzymatic systems may favor conjugate reduction over carbonyl reduction for this class of compounds.
Candida parapsilosis has been shown to be effective in the asymmetric reduction of various ketones. For instance, it has been used for the efficient asymmetric reduction of 4-(trimethylsilyl)-3-butyn-2-one (B1224664) to the corresponding (S)-alcohol with high yield and excellent enantiomeric excess (>99.9% ee) in an ionic liquid-containing system. nih.gov Novel anti-Prelog stereospecific carbonyl reductases have been identified from Candida parapsilosis that show high catalytic activities for producing (S)-1-phenyl-1,2-ethanediol from 2-hydroxyacetophenone. chemsynthesis.comnih.gov These enzymes exhibit broad substrate specificity and could potentially be applied to the enantioselective reduction of 3-(4-methylphenyl)-3-buten-2-one. Studies on the enzymatic reductions of 5-membered-ring heterocyclic ketones by Candida parapsilosis carbonyl reductases (CpRCR) have also been reported, highlighting the unexpected enantioselectivity that can be achieved. researchgate.netmdpi.com
Saccharomyces cerevisiae (baker's yeast) has been utilized for the enantioselective reduction of 4-phenyl-2-butanone to the chiral alcohol in a glycerol-modified cell culture. d-nb.info While this is not an α,β-unsaturated ketone, it demonstrates the potential of baker's yeast for reducing aryl-substituted ketones. The enantioselective reduction of benzyl (B1604629) acetoacetate (B1235776) to the corresponding (S)-alcohol has also been achieved with high enantioselectivity using various yeast species. nih.gov
Dynamic kinetic resolution (DKR) is a powerful strategy to obtain a single enantiomer from a racemic mixture in theoretically 100% yield. This approach combines a rapid racemization of the starting material with a highly enantioselective reaction. walisongo.ac.idnih.govyale.edu For this compound, a DKR process could involve a chemoenzymatic approach where a metal catalyst racemizes the allylic alcohol while an enzyme selectively acylates one enantiomer.
| Enzyme Source | Substrate Example | Product Configuration | Enantiomeric Excess (ee) | Reference |
| Candida parapsilosis | 4-(Trimethylsilyl)-3-butyn-2-one | (S)-alcohol | >99.9% | nih.gov |
| Candida parapsilosis | 2-Hydroxyacetophenone | (S)-1-phenyl-1,2-ethanediol | High | chemsynthesis.comnih.gov |
| Saccharomyces cerevisiae | 4-Phenyl-2-butanone | Chiral alcohol | Not specified | d-nb.info |
| Hansenula sp. | Benzyl acetoacetate | (S)-alcohol | 97% | nih.gov |
Chiral Auxiliary and Asymmetric Catalyst-Controlled Stereoselection
The use of chiral auxiliaries provides a reliable method for introducing stereochemistry. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. nih.govd-nb.info Evans-type oxazolidinone auxiliaries, for example, have been successfully used in a wide range of asymmetric transformations. nih.gov For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to direct the diastereoselective addition of a methyl group to a corresponding aldehyde or the addition of a vinyl group to an acetaldehyde (B116499) derivative.
Asymmetric catalysts offer a more atom-economical approach to enantioselective synthesis. Chiral transition metal complexes and organocatalysts can effectively catalyze reactions with high enantioselectivity. For the reduction of the precursor ketone, 3-(4-methylphenyl)-3-buten-2-one, several catalytic systems could be envisioned. The enantioselective reduction of ketones is a well-established field, with methods like the Midland Alpine borane (B79455) reduction and the use of BINAL-H reagents showing high enantioselectivity for ketones with a π-system. nih.govchemsynthesis.com
Photoenzymatic catalysis represents a newer approach where light and an enzyme work in concert. For example, 'ene'-reductases (EREDs), which are typically inactive towards carbonyls, can be induced to reduce aromatic ketones in the presence of a photoredox catalyst. This radical-mediated pathway offers a novel strategy for the enantioselective reduction of ketones.
Computational and Theoretical Investigations of 3 4 Methylphenyl 3 Buten 2 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of a molecule. By solving approximations of the Schrödinger equation, these methods provide insights into electron distribution, orbital energies, and the underlying factors that govern chemical reactions.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is extensively used to investigate reaction mechanisms by mapping out the potential energy surface that connects reactants, transition states, and products. For a molecule like 3-(4-Methylphenyl)-3-buten-2-ol, DFT can be applied to explore various potential transformations.
For instance, DFT calculations can elucidate the energetics of different reaction pathways, such as oxidation, reduction, or rearrangement. researchgate.net In studies of related compounds, DFT has been used to determine the favorability of one pathway over another. For example, in the metabolism of the structurally similar trans-4-phenyl-3-buten-2-one, the primary metabolite is the double-bond-reduced product, with the carbonyl-reduced alcohol (trans-4-phenyl-3-buten-2-ol) being only a minor product. nih.gov DFT calculations could model the energy barriers for both the reduction of the carbon-carbon double bond and the reduction of the keto group, providing a theoretical basis for the observed metabolic preference.
Furthermore, DFT is crucial for understanding cycloaddition reactions. pku.edu.cn While this compound is not a typical diene for such reactions, theoretical studies on similar systems demonstrate that DFT can distinguish between concerted and stepwise mechanisms by calculating the activation free energies for each potential pathway. pku.edu.cn
Table 1: Hypothetical DFT-Calculated Relative Energies for Isomerization of this compound This table presents illustrative data that could be obtained from DFT calculations.
| Species | Method/Basis Set | Relative Energy (kcal/mol) |
| This compound | B3LYP/6-31G(d) | 0.00 |
| 4-(4-Methylphenyl)-3-buten-2-one (via oxidation) | B3LYP/6-31G(d) | Calculated Value |
| 4-(4-Methylphenyl)-2-butanol (via reduction) | B3LYP/6-31G(d) | Calculated Value |
| Transition State (Isomerization) | B3LYP/6-31G(d) | Calculated Value |
Molecular Orbital (MO) Analysis and Electron Localization Function (ELF) Studies
Molecular Orbital (MO) theory provides a detailed picture of the electronic structure by describing the wave-like behavior of electrons within a molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), often called the frontier orbitals, is critical for predicting reactivity. For this compound, the HOMO would likely be localized on the π-system of the butene and phenyl groups, indicating its susceptibility to electrophilic attack. The LUMO would indicate the most likely site for nucleophilic attack. In related platinum η3-propargyl complexes, MO calculations have shown that the LUMO is localized on the metal center, correctly predicting the site of nucleophilic addition by simple donors. researchgate.net
The Electron Localization Function (ELF) offers a visual method for understanding chemical bonding. researchgate.net It maps regions of space where there is a high probability of finding a localized electron pair, thus clearly identifying covalent bonds, lone pairs, and atomic cores. researchgate.netaps.org An ELF analysis of this compound, derived from a DFT calculation, would visualize the C=C double bond, the C-C and C-H sigma bonds, the C-O bond, and the lone pairs on the oxygen atom. This provides a chemically intuitive picture that complements the more abstract MO analysis.
Reaction Dynamics and Kinetics Modeling
While quantum chemistry can identify feasible reaction pathways, reaction dynamics and kinetics modeling predict the rates at which these reactions occur.
Transition State Theory (TST) is a fundamental model for calculating reaction rates. It assumes a quasi-equilibrium between the reactants and the activated complex at the transition state. By combining the energy of the transition state (from quantum chemical calculations) with statistical mechanics, TST provides an estimate of the rate constant.
For unimolecular reactions, where an energized molecule rearranges or decomposes, Rice–Ramsperger–Kassel–Marcus (RRKM) theory provides a more sophisticated model. wikipedia.org RRKM theory is a statistical theory that calculates the microcanonical rate constant, k(E), as a function of the molecule's internal energy. wikipedia.org It assumes that intramolecular vibrational energy redistribution (IVR) is much faster than the reaction itself. wikipedia.org A potential application for this compound could be modeling its dehydration to form a diene under thermal conditions. Theoretical studies on the hydrogen-abstraction reactions of ethers have successfully used RRKM theory to calculate rate constants over a wide range of temperatures, demonstrating the predictive power of this approach for complex organic molecules. rsc.org
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the single bonds in this compound allows it to adopt multiple three-dimensional shapes, or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers for interconversion between them. This is crucial as the reactivity and biological activity of a molecule can depend significantly on its preferred shape.
Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape. By simulating the atomic motions over time based on a calculated potential energy surface, MD can reveal the accessible conformations and their relative populations. These simulations can be performed using either classical force fields or, for higher accuracy, quantum mechanical methods (ab initio MD). For a molecule of this size, classical MD would be suitable for exploring long-timescale dynamics, while QM methods would provide more accurate descriptions of specific conformational preferences and the influence of electronic effects.
Intermolecular Interactions and Solvation Effects through Computational Models
The behavior of this compound in a condensed phase is governed by its interactions with surrounding molecules (either of its own kind or solvent molecules). The hydroxyl group is capable of acting as both a hydrogen bond donor and acceptor, which will be a dominant intermolecular interaction. nih.govcore.ac.uk
Computational models can quantify the strength of these interactions. For example, the interaction energy of a hydrogen-bonded dimer of this compound can be calculated by comparing the energy of the dimer to the sum of the energies of the isolated monomers. Studies on similar molecules have used DFT to show that the electrostatic contribution is often dominant in hydrogen bonds. nih.govcore.ac.uk Techniques such as Hirshfeld surface analysis and Non-Covalent Interaction (NCI) plots are used to visualize and characterize these weak interactions, distinguishing between hydrogen bonds, van der Waals forces, and repulsive contacts. nih.govcore.ac.uk
Solvation effects are also critical. The presence of a solvent can stabilize or destabilize different conformers or transition states, thereby altering reaction rates and equilibria. Computational models can account for solvation through either explicit models, where individual solvent molecules are included in the simulation, or implicit models, where the solvent is treated as a continuous medium with a specific dielectric constant. nih.gov Modeling these effects is essential for comparing theoretical predictions with experimental results, which are almost always conducted in solution.
Table 2: Example of Calculated Intermolecular Interaction Energies This table is based on methodologies used for similar crystalline systems and illustrates the type of data obtainable. nih.govcore.ac.uk
| Interaction Type | Computational Method | Distance (Å) | Energy (kcal/mol) | Primary Contribution |
| O-H···O Hydrogen Bond | B3LYP/6-31G(d,p) | ~2.0 | -5 to -8 | Electrostatic |
| C-H···π Interaction | B3LYP/6-31G(d,p) | ~2.7 | -1 to -3 | Dispersion |
| π···π Stacking | B3LYP/6-31G(d,p) | ~3.5 | -2 to -5 | Dispersion |
Organic Transformations and Derivatization Strategies Involving 3 4 Methylphenyl 3 Buten 2 Ol
Selective Hydrogenation Reactions of the Alkene Moiety
The selective hydrogenation of the carbon-carbon double bond in 3-(4-Methylphenyl)-3-buten-2-ol to produce 3-(4-Methylphenyl)butan-2-ol (B13329066) requires careful selection of catalysts to avoid reduction of the alcohol functionality or the aromatic ring. The hydrogenation of allylic alcohols is a well-established field, with various metal catalysts offering high levels of chemoselectivity. shu.edursc.org
Iridium-based catalysts, such as those derived from Crabtree's catalyst or featuring N,P-ligands, are particularly effective for the asymmetric hydrogenation of allylic alcohols. acs.orgresearchgate.net These reactions can proceed with high yields and excellent enantioselectivities, which is crucial when specific stereoisomers of the saturated alcohol product are desired. acs.orgspringernature.com The acidity of the iridium complex can influence the reaction, especially with acid-sensitive substrates. acs.org Rhodium complexes, particularly with chiral ligands like BINAP, have also been successfully employed in the asymmetric hydrogenation of olefins and related functional groups. shu.edursc.org
Palladium and platinum nanoparticles are also active catalysts for the hydrogenation of allylic alcohols. rsc.org While platinum nanoparticles tend to selectively form the saturated alcohol, palladium nanoparticles can sometimes lead to the formation of isomeric aldehydes and ketones as byproducts. rsc.org The choice of solvent can also significantly influence the reaction rate and selectivity in hydrogenations using supported palladium and rhodium catalysts. rsc.org
Table 1: Catalytic Systems for Selective Hydrogenation of Allylic Alcohols
| Catalyst System | Typical Conditions | Expected Product | Selectivity Profile |
|---|---|---|---|
| Ir-N,P Complexes | H₂ gas, various solvents | Chiral 3-(p-tolyl)butan-2-ol | High enantioselectivity and chemoselectivity for the C=C bond. acs.orgspringernature.com |
| [RuCl₂(BINAP)]₂ | Isopropyl alcohol (H-source) | Chiral 3-(p-tolyl)butan-2-ol | High yield and enantioselectivity via transfer hydrogenation. shu.edu |
| Pd/C or Pt/C | H₂ gas, various solvents | 3-(p-tolyl)butan-2-ol | Pt is generally more selective for the saturated alcohol; Pd may cause isomerization. rsc.org |
Oxidation Reactions and Formation of Epoxides
The alkene moiety of this compound is susceptible to oxidation, most notably to form the corresponding epoxide, 2-methyl-2-(p-tolyl)oxiran-2-yl)methanol. The presence of the adjacent hydroxyl group allows for highly stereoselective epoxidation reactions.
The Sharpless-Katsuki asymmetric epoxidation is a premier method for converting allylic alcohols into chiral 2,3-epoxyalcohols with high enantioselectivity. wikipedia.orgorganicreactions.org This reaction utilizes a catalyst system composed of titanium tetra(isopropoxide), an enantiomerically pure dialkyl tartrate (such as diethyl tartrate or diisopropyl tartrate), and tert-butyl hydroperoxide as the oxidant. wikipedia.orgoregonstate.edu The choice of tartrate enantiomer ((+)-DET or (-)-DET) dictates which face of the alkene is epoxidized, allowing for predictable control over the product's stereochemistry. oregonstate.edu The resulting epoxy alcohol is a versatile intermediate for synthesizing a range of compounds, including diols and aminoalcohols. wikipedia.org
Other methods for the epoxidation of allylic alcohols include using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). In such cases, hydrogen bonding between the alcohol and the peroxy acid directs the epoxidation to occur on the same face as the hydroxyl group. wikipedia.org Vanadium-based catalysts are also known for their high selectivity in the epoxidation of allylic alcohols, often showing a preference for these substrates even in the presence of other, more electron-rich alkenes. wikipedia.org
Table 2: Reagents for Epoxidation of this compound
| Reagent/Catalyst System | Oxidant | Key Features |
|---|---|---|
| Ti(O-iPr)₄, (+)- or (-)-Dialkyl Tartrate | t-Butyl Hydroperoxide (TBHP) | Highly enantioselective (Sharpless Epoxidation); predictable stereochemistry. wikipedia.orgorganicreactions.org |
| m-CPBA (meta-chloroperoxybenzoic acid) | Self-oxidant | Diastereoselective due to H-bonding with the allylic -OH group. wikipedia.org |
| Vanadium Complexes (e.g., VO(acac)₂) | t-Butyl Hydroperoxide (TBHP) | High chemoselectivity for allylic alcohols. wikipedia.org |
Pericyclic and Cycloaddition Reactions
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. libretexts.org The alkene in this compound can participate in cycloaddition reactions, a major class of pericyclic reactions where two or more unsaturated molecules combine to form a cyclic adduct. wikipedia.org
While specific examples for this compound are not prevalent in the literature, its structure allows it to act as the 2π-electron component in several fundamental cycloadditions.
[4+2] Cycloaddition (Diels-Alder Reaction): The double bond can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. The reaction's feasibility would depend on the electronic nature of the diene and whether thermal or Lewis acid-catalyzed conditions are applied. libretexts.org
[3+2] Cycloaddition: This reaction involves a three-atom (4π-electron) component, known as a 1,3-dipole, reacting with the alkene (the dipolarophile) to form a five-membered heterocyclic ring. uchicago.edu Examples of 1,3-dipoles include nitrones, azides, and carbonyl ylides. A reaction with a nitrone, for instance, would yield an isoxazolidine (B1194047) ring system.
[2+2] Cycloaddition: Thermally, [2+2] cycloadditions are generally forbidden and inefficient, but photochemical [2+2] cycloadditions are common. libretexts.orglibretexts.org Irradiation of this compound in the presence of another alkene could potentially lead to the formation of a cyclobutane (B1203170) ring.
The allylic alcohol itself could undergo sigmatropic rearrangements under certain conditions, though this would likely require prior modification of the molecule.
Derivatization for Enhanced Analytical Detectability and Synthetic Utility
To improve analytical detection, particularly in gas chromatography (GC) and high-performance liquid chromatography (HPLC), the hydroxyl group of this compound can be derivatized. This process typically involves converting the alcohol into an ester or an ether. Esterification is a common strategy. organic-chemistry.orgresearchgate.net
Reacting the alcohol with an acyl chloride, anhydride, or a carboxylic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) can yield the corresponding ester. researchgate.netcore.ac.uk For example, derivatization with a reagent containing a strong chromophore, such as p-nitrobenzoyl chloride, would create an ester that is highly detectable by UV-Vis detectors in HPLC. For GC analysis, conversion to a less polar and more volatile derivative, such as a trimethylsilyl (B98337) (TMS) ether, is a standard procedure.
Table 3: Common Derivatization Reactions for Analytical Enhancement
| Derivative Type | Reagent | Purpose |
|---|---|---|
| Ester | Acyl Chloride (e.g., Acetyl Chloride) or Anhydride (e.g., Acetic Anhydride) | Increases volatility for GC analysis. |
| Ester | Carboxylic Acid + DCC/DMAP | Mild conditions for forming esters for GC or HPLC analysis. core.ac.uk |
| UV-Active Ester | p-Nitrobenzoyl chloride | Introduces a chromophore for enhanced HPLC-UV detection. |
Utilization as a Synthon for Heterocyclic and Complex Molecule Synthesis
A synthon is a conceptual building block used in retrosynthetic analysis. This compound, as a functionalized allylic alcohol, is a valuable synthon for constructing more complex molecular architectures, including heterocyclic systems.
One notable application is in the synthesis of substituted thiazoles. A close analog, 4-phenyl-3-buten-2-ol (B3023580), has been used to synthesize 5-benzyl-4-methyl-2-aminothiazolium hydrochloride. orgsyn.org This transformation involves the reduction of the corresponding enone to the allylic alcohol, which is then used in subsequent steps to construct the thiazole (B1198619) ring, demonstrating the utility of the allylic alcohol as a key intermediate. orgsyn.org
Furthermore, racemic allylic alcohols can be used in dynamic kinetic resolution processes to generate complex heterocyclic structures with high enantioselectivity. For instance, a cooperative catalytic system involving iridium and a chiral phosphoric acid can convert racemic allylic alcohols and phenylenediamines into 1,5-tetrahydrobenzodiazepines. nih.gov This process proceeds through a "borrowing hydrogen" cascade, where the alcohol is transiently oxidized to an aldehyde or ketone to enable subsequent bond formations. rsc.orgnih.gov
The Grignard reaction provides another pathway where allylic alcohols, often formed in situ from α,β-unsaturated ketones, serve as precursors to more complex structures. aroonchande.comyoutube.com The inherent reactivity of the dual functional groups—the alkene and the alcohol—makes this compound a versatile starting point for syntheses that build molecular complexity.
Catalytic Applications and Catalysis in the Production of 3 4 Methylphenyl 3 Buten 2 Ol
Homogeneous Catalysis for Synthesis and Transformation
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, provides a powerful platform for the synthesis and functionalization of complex molecules like 3-(4-methylphenyl)-3-buten-2-ol. The high activity and selectivity of these catalysts are often attributed to their well-defined molecular structures.
Palladium catalysis is a cornerstone of modern organic synthesis, with a wide array of applications in forming carbon-carbon and carbon-heteroatom bonds. rsc.org The synthesis of this compound can be envisioned through several palladium-catalyzed cross-coupling reactions.
One of the most prominent methods is the Suzuki-Miyaura coupling , which involves the reaction of an organoboron compound with a halide or triflate. researchgate.netuwindsor.ca The synthesis of this compound could be achieved by coupling 4-methylphenylboronic acid with a suitable derivative of 3-buten-2-ol (B146109), such as 3-iodo-3-buten-2-ol. The general conditions for such a reaction would typically involve a palladium(0) catalyst, a base, and a suitable solvent.
Another relevant palladium-catalyzed reaction is the Heck reaction , which couples an unsaturated halide with an alkene. nih.gov In a potential synthesis of the target molecule, 4-iodotoluene (B166478) could be reacted with 3-buten-2-ol in the presence of a palladium catalyst and a base. The reaction would likely proceed via oxidative addition of the aryl halide to the palladium(0) center, followed by migratory insertion of the alkene and subsequent β-hydride elimination.
The Tsuji-Trost reaction is a palladium-catalyzed allylic substitution that can be applied to transformations of allylic alcohols. psu.edu While traditionally employing allylic acetates or carbonates, direct activation of allylic alcohols is also possible, often enhanced by acidic conditions or co-catalysts. researchgate.net For instance, this compound could serve as a substrate for C-C, C-N, or C-O bond formation at the allylic position.
| Palladium-Catalyzed Reaction | Potential Reactants for Synthesis of this compound | Key Features |
| Suzuki-Miyaura Coupling | 4-Methylphenylboronic acid + 3-Iodo-3-buten-2-ol | Forms a C(sp²)-C(sp²) bond. researchgate.netuwindsor.ca |
| Heck Reaction | 4-Iodotoluene + 3-Buten-2-ol | Couples an aryl halide with an alkene. nih.gov |
| Tsuji-Trost Reaction (Transformation) | This compound + Nucleophile | Forms new bonds at the allylic position. psu.edu |
Iridium catalysts have emerged as powerful tools for asymmetric allylic substitutions, often providing access to branched products that are complementary to those obtained with palladium catalysts. psu.eduepa.gov These reactions can be performed with a variety of nucleophiles, including those in aqueous solutions, highlighting the versatility of this catalytic system. ethz.ch
In the context of this compound, an iridium-catalyzed allylic substitution would allow for the introduction of a wide range of functional groups at the chiral center. The reaction typically proceeds via an iridium-π-allyl intermediate, and the high enantioselectivities often achieved are a result of the chiral ligands employed. researchgate.net Two main types of iridium-catalyzed allylic substitutions have been developed: one using linear allylic esters under basic conditions and another employing branched allylic alcohols under acidic conditions. epa.gov The latter would be directly applicable to this compound.
A key feature of iridium-catalyzed allylic substitution is the high regioselectivity for the formation of branched products and the excellent enantioselectivity, often exceeding 95% ee. nih.gov
Ruthenium catalysts, particularly Grubbs-type catalysts, are renowned for their efficacy in olefin metathesis reactions. princeton.edunih.gov These reactions, which involve the scrambling of alkene fragments, can be categorized into several types, including ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP). princeton.edu
For a molecule like this compound, cross-metathesis is a particularly relevant transformation. nih.gov This would involve reacting the butenyl group of the molecule with another olefin to generate a new, more complex alkene. For example, a cross-metathesis reaction with ethylene (B1197577) could potentially lead to the formation of a terminal allyl alcohol, while reaction with a substituted alkene could introduce a new functional group. Recent advancements have led to the development of ruthenium catalysts that can achieve high Z-selectivity in the cross-metathesis of allylic-substituted olefins, which could be applied to control the stereochemistry of the resulting double bond. rsc.orgnih.gov
| Ruthenium-Catalyzed Olefin Metathesis | Potential Transformation of this compound | Key Features |
| Cross-Metathesis (CM) | Reaction with a partner olefin (e.g., ethylene) | Swaps alkene fragments to form new olefins. nih.gov |
| Z-Selective Cross-Metathesis | Reaction with a partner olefin using specific Ru catalysts | Provides control over the double bond geometry. rsc.orgnih.gov |
Heterogeneous Catalysis in Synthesis
Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant practical advantages, including ease of separation from the reaction mixture and potential for recycling. This is particularly beneficial for industrial-scale production.
Mesoporous aluminosilicates are materials characterized by a high surface area and ordered pore structure, making them excellent catalyst supports. By incorporating aluminum into the silica (B1680970) framework, both Brønsted and Lewis acid sites can be generated.
A notable application in a related context is the use of an aluminum-doped mesoporous silica-supported palladium complex for the Tsuji-Trost-type allylation of aldehydes with allylic alcohols, including 3-buten-2-ol. psu.edu The study found that the catalytic activity was enhanced by the concerted effect of the palladium complex and the acidic sites on the support. The Lewis acidic aluminum sites and the silanol (B1196071) groups on the surface of the support activate the allylic alcohol, facilitating the reaction. researchgate.net Specifically, the yield for the reaction of 3-buten-2-ol was significantly higher with the Al-doped catalyst compared to the non-doped silica support, demonstrating the beneficial role of the acidic sites. psu.edu
Layered materials, such as layered double hydroxides (LDHs), are another class of versatile catalyst supports. bcrec.idnih.govmdpi.com LDHs consist of positively charged brucite-like layers with intercalated anions and water molecules. nih.govmdpi.com These materials can be synthesized with a variety of divalent and trivalent cations in the layers, allowing for the tuning of their properties.
While direct synthesis of this compound using LDH-supported catalysts is not extensively documented, related applications suggest their potential. For instance, nanoplatinum and nanopalladium supported on layered double hydroxides have been used for the allylation of aldehydes. ethz.ch Furthermore, catalysts derived from layered CoMn-metal-organic frameworks (MOFs) have been employed for the synthesis of higher alcohols from syngas, indicating the utility of layered structures in alcohol production. bcrec.id The tunable nature of LDHs makes them promising candidates for supporting various metal catalysts that could be active in the synthesis or transformation of this compound. For example, a palladium-intercalated LDH could potentially catalyze Suzuki or Heck couplings for its synthesis.
Biocatalysis and Enzymatic Catalysis in Synthetic Routes
Biocatalysis, the use of natural substances like enzymes to speed up chemical reactions, presents a powerful tool for the synthesis of complex molecules such as this compound. Enzymatic reactions are prized for their ability to proceed under mild conditions, their high specificity, and their environmental sustainability. nih.gov In the context of producing this compound, which is an allylic alcohol, enzymes offer a route to selectively reduce the carbonyl group of the precursor, 3-(4-Methylphenyl)-3-buten-2-one, while preserving the carbon-carbon double bond. This selective transformation is often challenging to achieve with conventional chemical catalysts. Multi-enzyme systems, or cascade reactions, can further enhance synthetic efficiency by performing several reaction steps in a single vessel, which circumvents the need to isolate intermediate products. polimi.itnih.gov
Role of Ene-Reductases (ER) and Alcohol Dehydrogenases (ADH)
The synthesis of chiral alcohols from α,β-unsaturated ketones can be precisely controlled through the use of two key types of enzymes: ene-reductases (ERs) and alcohol dehydrogenases (ADHs). polimi.it Their roles can be distinct or complementary, depending on the desired final product.
Alcohol Dehydrogenases (ADHs) are a class of oxidoreductase enzymes that facilitate the reversible transfer of a hydride ion from a cofactor, typically NADH or NADPH, to a carbonyl group. researchgate.nettudelft.nl In the synthesis of this compound, an ADH can be used for the direct, asymmetric reduction of the ketone in the precursor, 3-(4-Methylphenyl)-3-buten-2-one. The high chemoselectivity of certain ADHs allows for the reduction of the carbonyl function without affecting the adjacent C=C double bond, yielding the target allylic alcohol. nih.gov The choice of a specific ADH can also determine the stereochemistry of the resulting alcohol, making them invaluable for producing enantiomerically pure compounds. researchgate.net
Ene-Reductases (ERs) , particularly those from the Old Yellow Enzyme (OYE) family, catalyze the asymmetric reduction of an activated carbon-carbon double bond in α,β-unsaturated compounds. nih.govnih.gov In the synthetic pathway starting from 3-(4-Methylphenyl)-3-buten-2-one, the primary role of an ER is not to produce the unsaturated alcohol this compound, but rather to first reduce the C=C bond to create the saturated ketone, (S)-3-(4-methylphenyl)butan-2-one. polimi.it
Enzymatic Cascade for Saturated Analogue Synthesis
While ADHs can be used alone to produce the target unsaturated alcohol, a powerful strategy combining both ERs and ADHs in a one-pot cascade reaction has been developed for the synthesis of the corresponding saturated alcohol, 3-(4-methylphenyl)butan-2-ol (B13329066). polimi.it This multi-enzyme cascade demonstrates the complementary roles of these biocatalysts.
The process involves two sequential steps:
C=C Bond Reduction: An ene-reductase (e.g., OYE3 from Saccharomyces cerevisiae) reduces the double bond of the starting material, 3-(4-Methylphenyl)-3-buten-2-one, to produce the intermediate saturated ketone, (S)-3-(4-methylphenyl)butan-2-one. polimi.it
Carbonyl Reduction: An alcohol dehydrogenase then selectively reduces the carbonyl group of the intermediate ketone to yield the final saturated alcohol product. polimi.it
This cascade is highly efficient as it avoids the isolation of the ketone intermediate. polimi.it The choice of ADH in the second step is critical, as it determines the stereochemistry of the final product. Research on the closely related compound Muguesia® has shown that different ADHs can produce different stereoisomers of the final alcohol product with high diastereomeric and enantiomeric excess. polimi.it A cofactor regeneration system, such as using glucose dehydrogenase (GDH) and glucose, is typically included to recycle the NAD(P)H required by both enzymes. polimi.it
The table below illustrates the outcomes of using different alcohol dehydrogenases in the second step of a hypothetical cascade synthesis starting from the intermediate (S)-3-(4-methylphenyl)butan-2-one, based on data from analogous reactions. polimi.it
Table 1: Stereoselective Reduction of (S)-3-(4-methylphenyl)butan-2-one by Various Alcohol Dehydrogenases (ADHs)
| ADH Enzyme | Product Stereoisomer | Conversion (%) | Diastereomeric Excess (d.e.) (%) | Enantiomeric Excess (e.e.) (%) |
|---|---|---|---|---|
| READH | (2R,3S)-3-(4-methylphenyl)butan-2-ol | >99 | 94 | >99 |
This table is generated based on analogous data for the synthesis of Muguesia® stereoisomers and represents a predictive model for the synthesis of 3-(4-methylphenyl)butan-2-ol stereoisomers. polimi.it
Advanced Analytical Methodologies for the Characterization and Quantification of 3 4 Methylphenyl 3 Buten 2 Ol
Chromatographic Techniques for Separation and Quantification
Chromatography is fundamental to the analysis of 3-(4-Methylphenyl)-3-buten-2-ol, providing the necessary separation from impurities, reactants, or isomeric forms prior to quantification and identification.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of this compound. A common approach involves reverse-phase (RP) chromatography, where a nonpolar stationary phase is used with a polar mobile phase. sielc.com Method development focuses on optimizing separation efficiency, peak shape, and analysis time.
A typical method for a structurally related compound, 4-(p-Tolyl)-3-buten-2-one, utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like formic or phosphoric acid. sielc.com For this compound, a similar system would be effective. The mobile phase composition is adjusted to achieve optimal retention and resolution. The inclusion of an acid is important for ensuring good peak shape by suppressing the ionization of any residual silanol (B1196071) groups on the stationary phase. sielc.com The UV detector is typically set at a wavelength where the aromatic ring of the compound exhibits strong absorbance, such as 258 nm or 264 nm. nih.govresearchgate.net This method can be validated for linearity, accuracy, precision, and robustness according to ICH guidelines to ensure its suitability for routine quality control. researchgate.net
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Rationale |
| Column | C8 or C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for aromatic compounds. nih.gov |
| Mobile Phase | Acetonitrile:Water:Trifluoroacetic Acid (e.g., 60:40:0.1, v/v/v) | Common reverse-phase conditions; organic modifier content is adjusted for optimal retention time. nih.govresearchgate.net |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. nih.govresearchgate.net |
| Detection | UV at 258 nm | Wavelength for detecting the phenyl group. nih.gov |
| Column Temp. | 25 °C | Ensures reproducible retention times. researchgate.net |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Stereoisomer Differentiation and Trace Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile compounds like this compound. It is particularly valuable for differentiating stereoisomers and detecting the compound at trace levels.
The differentiation of regioisomers and stereoisomers by mass spectrometry alone can be challenging if they produce similar fragmentation patterns upon electron ionization (EI). psu.edu The primary identification must often rely on the chromatographic separation. psu.edu For isomers that are difficult to resolve on standard non-polar GC columns (e.g., those with dimethylpolysiloxane stationary phases), more polar columns or chiral stationary phases, such as those based on cyclodextrins, are required. nih.govresearchgate.net In some cases, derivatization of the alcohol group, for instance through acylation, can enhance chromatographic separation and produce more distinctive mass spectra, aiding in isomer identification. nih.gov
For trace analysis, sensitivity can be enhanced by using techniques like Atmospheric Pressure Gas Chromatography (APGC). APGC is a "soft" ionization technique that reduces fragmentation and increases the abundance of the molecular ion, leading to higher sensitivity and selectivity compared to traditional EI-GC-MS. americanlaboratory.com This is crucial for detecting low concentrations of the compound in complex matrices.
Table 2: Typical GC-MS Parameters for Isomer Analysis
| Parameter | Condition | Rationale |
| GC System | Agilent 7890B or similar | Standard high-performance gas chromatograph. |
| Column | Rtx-200 (trifluoropropylmethyl polysiloxane) or Rtx-bDEX (permethylated beta-cyclodextran) | Polar or chiral phases for resolving isomers. nih.gov |
| Injector Temp. | 250 °C | Ensures complete volatilization of the analyte. |
| Oven Program | 100 °C (1 min hold), ramp to 280 °C at 10 °C/min | Gradient elution to separate compounds with different boiling points. |
| Carrier Gas | Helium, 1.2 mL/min | Inert carrier gas for GC. |
| MS Detector | Quadrupole or Time-of-Flight (TOF) | Provides mass-to-charge ratio information. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard ionization for creating reproducible fragmentation patterns. psu.edu |
| Source Temp. | 230 °C | Standard source temperature for EI. psu.edu |
Advanced Mass Spectrometry Techniques
Advanced mass spectrometry techniques provide enhanced selectivity and structural information, which is critical for unambiguous identification in complex samples and for studying reaction pathways.
Selective Ionization Mass Spectrometry (e.g., NO+ Ionization) for Environmental Detection
For the sensitive and selective detection of this compound in environmental samples, selective ionization methods are superior to conventional electron ionization. Atmospheric Pressure Gas Chromatography (APGC) coupled with mass spectrometry offers a significant advantage. americanlaboratory.com In APGC, ionization can occur via charge transfer from ionized nitrogen gas in the source. americanlaboratory.com This process generates radical cations of nitrogen (N₂⁺•) which then selectively ionize analyte molecules through charge exchange reactions. americanlaboratory.com This "soft" ionization minimizes fragmentation and concentrates the ion signal in the molecular ion, which is highly beneficial for trace-level quantification and reduces interference from matrix components. americanlaboratory.comkyushu-u.ac.jp This approach enhances the signal-to-noise ratio, allowing for the detection of the target compound at very low concentrations in complex environmental matrices like water or soil.
Photoionization Mass Spectrometry for Mechanistic Elucidation
Photoionization Mass Spectrometry (PIMS) is a sophisticated technique used to investigate reaction mechanisms by identifying reactive intermediates and products. nih.gov By using tunable vacuum ultraviolet (VUV) radiation, PIMS can selectively ionize different isomers produced in a chemical reaction based on their distinct ionization energies. This allows for the separation and identification of isomeric products without prior chromatographic separation. nih.gov
In the context of this compound, PIMS could be used to study its formation pathways or its subsequent atmospheric degradation reactions. For example, by monitoring the reaction of precursor molecules in real-time, researchers can identify transient intermediates and determine the branching ratios for different product channels. nih.gov This provides detailed mechanistic insights into the potential energy surface of the reaction, including the role of intersystem crossings between different electronic states. nih.gov
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural and stereochemical elucidation of this compound. nih.govelsevier.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.
¹H NMR: Provides information on the chemical environment of each proton, their multiplicity (splitting pattern), and their relative numbers (integration). Key signals would include those for the methyl group on the phenyl ring, the vinyl protons of the butene group, the methine proton adjacent to the hydroxyl group, and the methyl group attached to the same carbon.
¹³C NMR: Shows the number of chemically non-equivalent carbon atoms. The spectrum would feature distinct signals for the aromatic carbons, the sp² carbons of the double bond, the carbon bearing the hydroxyl group, and the two methyl carbons. chemicalbook.com
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular structure.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, connecting adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is vital for connecting different fragments of the molecule, such as the phenyl ring to the butenol (B1619263) side chain.
Stereochemical assignment, particularly of the chiral center at C2, can be further investigated using advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy or by comparing experimental data with theoretical calculations for different stereoisomers.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound in CDCl₃
| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale/Key Correlations |
| C2-OH | ~2.0 (broad s) | - | Broad signal, exchangeable with D₂O. rsc.org |
| C2-H | ~4.3 (q) | ~72 | Methine proton coupled to the C1 methyl group. rsc.org |
| C1-H₃ | ~1.3 (d) | ~23 | Methyl group coupled to the C2 methine proton. chemicalbook.com |
| C3=C | - | ~145 | Quaternary vinylic carbon attached to the phenyl ring. |
| C4-H₂ | ~5.1-5.3 (m) | ~115 | Vinylic protons showing geminal and vicinal coupling. rsc.org |
| Aromatic C-H | ~7.1-7.3 (m) | ~127-129 | Protons on the p-substituted phenyl ring. rsc.org |
| Aromatic C-CH₃ | - | ~137 | Quaternary aromatic carbon attached to the methyl group. |
| Aromatic C-Side Chain | - | ~140 | Quaternary aromatic carbon attached to the butenyl group. |
| Aryl-CH₃ | ~2.3 (s) | ~21 | Singlet for the methyl group on the phenyl ring. rsc.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
